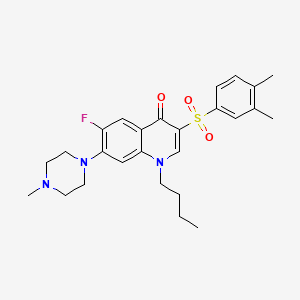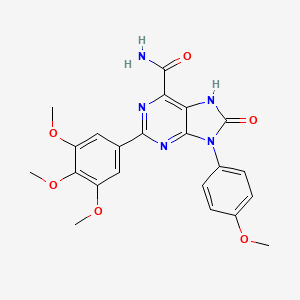
9-(4-methoxyphenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “9-(4-methoxyphenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide” is a phenstatin analog compound . Phenstatin is a known tubulin inhibitor that has potent cytotoxic activity . This compound has been synthesized and its antitumor activity has been determined using in vitro and in vivo experimental models .
Synthesis Analysis
The synthesis of this compound has been carried out in various studies . For instance, in one study, the compound was synthesized and its antitumor activity was determined using in vitro and in vivo experimental models . In another study, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a phenstatin core, which is a known tubulin inhibitor . This core is surrounded by various functional groups, including a 4-methoxyphenyl group and a 3,4,5-trimethoxyphenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound primarily relate to its synthesis. As mentioned earlier, one method of synthesis involves a click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research focuses on synthesizing novel compounds derived from purine bases, investigating their biological activities, such as anti-inflammatory, analgesic, antiviral, and antimycobacterial effects. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showcased significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study on 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines synthesized for activity against Mycobacterium tuberculosis highlighted potential antituberculosis drugs, emphasizing the role of electron-donating substituents and chlorine atoms in enhancing antimicrobial activity (Bakkestuen, Gundersen, & Utenova, 2005).
Electrochromic and Electronic Properties
Studies also delve into the electrochromic and electronic properties of purine derivatives. For example, novel anodic electrochromic aromatic polyamides with multi-stage oxidative coloring based on N,N,N′,N′-tetraphenyl-p-phenylenediamine derivatives were developed, showcasing strong UV-vis absorption bands and excellent electrochromic stability (Chang & Liou, 2008).
Antiviral Activities
The synthesis and evaluation of acyclic nucleotide analogues derived from 6-(aminomethyl)purines and purine-6-carboxamidines reported moderate antiviral activity against herpes simplex virus, varicella-zoster virus, and Moloney murine sarcoma virus, highlighting the therapeutic potential of purine derivatives in antiviral drug development (Hocek, Masojídková, Holý, Andrei, Snoeck, Balzarini, & Clercq, 1996).
Nucleoside Analogues and Enzyme Inhibition
Research on the synthesis of 4-purinylpyrrolidine nucleosides described novel carbocyclic purine nucleosides and evaluated them for antitumor and antiviral activities. Although these compounds showed minimal activity in the tested concentrations, one adenine analogue proved to be a substrate for adenosine deaminase, suggesting potential applications in enzyme inhibition studies (Peterson & Vince, 1991).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target theEphrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including angiogenesis, axon guidance, and cell migration .
Mode of Action
It is known that similar compounds act astubulin inhibitors . Tubulin inhibitors interfere with microtubule dynamics, an essential process in cell division, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
Given its potential role as a tubulin inhibitor, it can be inferred that it affects themicrotubule dynamics within cells, disrupting the mitotic spindle formation and leading to cell cycle arrest .
Result of Action
The compound has shown potent cytotoxic activity in vitro . It has been found to display cytotoxicity in tumor cell lines, showing IC50 values in the nanomolar range . This suggests that the compound could potentially be effective in inhibiting the growth of cancer cells.
Direcciones Futuras
The compound has shown promising results in terms of its antitumor activity . Future research could focus on further exploring its potential as a therapeutic agent, possibly through clinical trials. Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process.
Propiedades
IUPAC Name |
9-(4-methoxyphenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O6/c1-30-13-7-5-12(6-8-13)27-21-17(25-22(27)29)16(19(23)28)24-20(26-21)11-9-14(31-2)18(33-4)15(10-11)32-3/h5-10H,1-4H3,(H2,23,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYIVYKAZCUEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2762276.png)

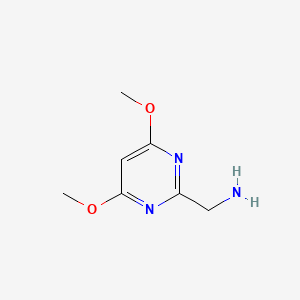
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2762279.png)
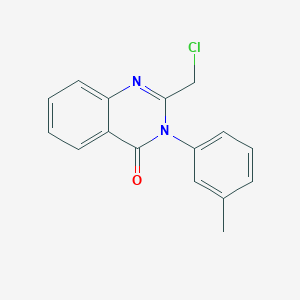
![Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate](/img/structure/B2762282.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,1,3-benzoxadiazole-4-carboxamide;hydrochloride](/img/structure/B2762284.png)
![[2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride](/img/structure/B2762285.png)

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2762291.png)
![3-(((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2762292.png)
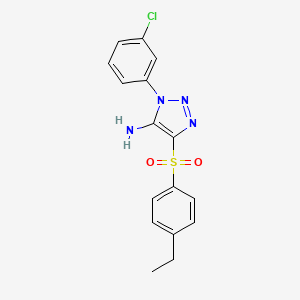
![N-(5-methylisoxazol-3-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2762296.png)
